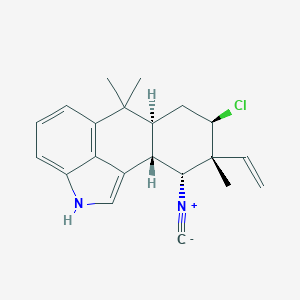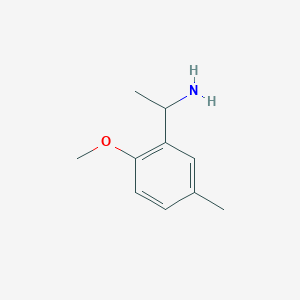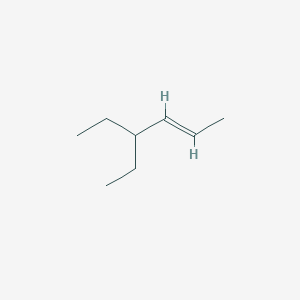
(E)-4-Ethylhex-2-ene
Overview
Description
4-Ethyl-2-hexene is an organic compound with the molecular formula C₈H₁₆. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of an ethyl group attached to the second carbon of a hexene chain. Its structure can be represented as CH₃-CH₂-CH=CH-CH₂-CH₂-CH₃.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 4-ethyl-2-hexanol using a strong acid such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-hexene with ethyl chloride in the presence of a strong base like sodium amide. This reaction introduces the ethyl group at the desired position on the hexene chain.
Industrial Production Methods: Industrial production of 4-ethyl-2-hexene often involves catalytic processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides are commonly used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation of 4-ethyl-2-hexene in the presence of a metal catalyst like palladium or platinum results in the formation of 4-ethylhexane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in an organic solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: 4-ethyl-2-hexanol, 4-ethyl-2-hexanal, 4-ethyl-2-hexanoic acid.
Reduction: 4-ethylhexane.
Substitution: 4,5-dibromo-2-hexene.
Scientific Research Applications
4-Ethyl-2-hexene has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Some derivatives of 4-ethyl-2-hexene are being investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-hexene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This results in the formation of intermediate carbocations, which then undergo further reactions to yield the final products.
Comparison with Similar Compounds
4-Ethyl-2-hexene can be compared with other similar alkenes, such as:
4-Methyl-2-hexene: Similar in structure but with a methyl group instead of an ethyl group.
1-Hexene: Lacks the ethyl substituent, making it less sterically hindered.
2-Hexene: Similar chain length but without the ethyl group, leading to different reactivity and physical properties.
Uniqueness: The presence of the ethyl group in 4-ethyl-2-hexene introduces steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for studying the effects of substituents on alkene reactivity.
Properties
IUPAC Name |
(E)-4-ethylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHONQMAWQLWLX-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-46-2 | |
| Record name | 4-Ethyl-2-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



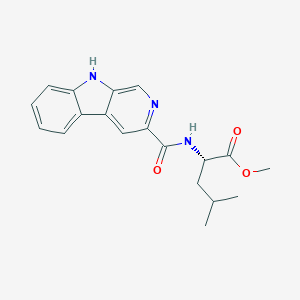
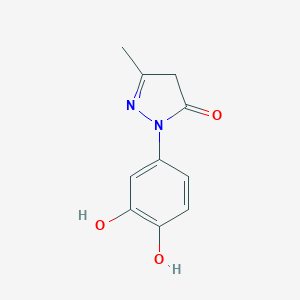
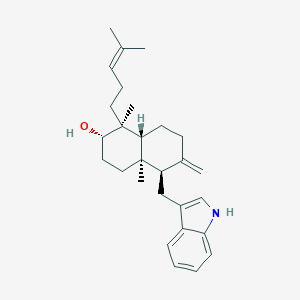
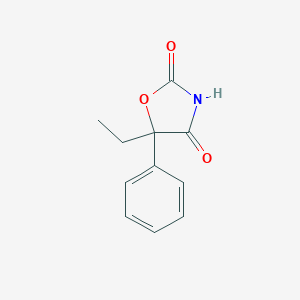
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)

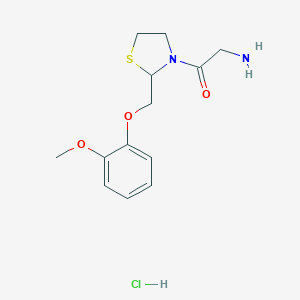
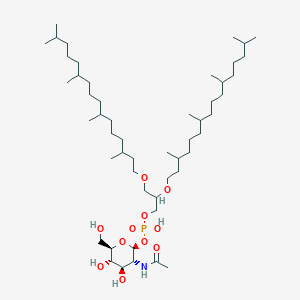
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
